p-Dipentylbenzene
Description
p-Dipentylbenzene (IUPAC: 1,4-dipentylbenzene) is a para-substituted benzene derivative featuring two linear pentyl (-C₅H₁₁) groups attached to the benzene ring. Substituted benzenes are critical in organic chemistry for applications ranging from polymer precursors to solvents, with substituent groups heavily influencing physical and chemical behavior .
Properties
CAS No. |
6796-33-4 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,4-dipentylbenzene |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-15-11-13-16(14-12-15)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
CXWRJMLBHKPDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCCCC |
Origin of Product |
United States |
Preparation Methods
1,4-Dipentylbenzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-dipentylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the pentyl groups can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Structural and Physical Properties
- Branching vs. Linear Chains: 1,4-Di-tert-pentylbenzene (tert-pentyl groups) likely exhibits lower melting points and higher solubility in nonpolar solvents compared to linear analogs due to reduced molecular packing efficiency .
- Cyclic vs.
- Unsaturated Groups : p-Divinylbenzene’s vinyl substituents (C=C bonds) contribute to its use in crosslinking polymers (e.g., styrene-divinylbenzene copolymers). Its lower molecular weight (130.19 g/mol) and density (0.914 g/mL) reflect reduced van der Waals interactions .
Chemical Reactivity
- Oxidation Sensitivity : Di-p-methylbenzylbenzene oxidizes to diketones (e.g., p-xylyloyl-p-methylbenzylbenzene, m.p. 192°C) under strong oxidizing conditions, suggesting that linear alkyl-substituted benzenes may undergo similar reactions .
- Stability : Cyclohexyl and tert-pentyl groups likely confer greater resistance to oxidation compared to linear chains due to steric protection of C-H bonds .
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